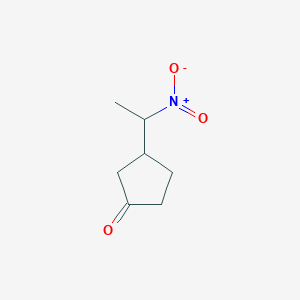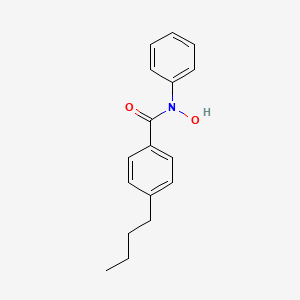
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate is an organic compound with a complex structure. It is a type of ester, which is a class of compounds commonly used in various chemical and industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10S)-10,14-Dimethylpentadecyl 2-methylpropanoate typically involves the esterification reaction between an alcohol and a carboxylic acid. The specific synthetic route may vary, but a common method involves the reaction of 10,14-dimethylpentadecanol with 2-methylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation or crystallization to obtain the pure ester product.
化学反応の分析
Types of Reactions
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: 10,14-Dimethylpentadecanol and 2-methylpropanoic acid.
Reduction: 10,14-Dimethylpentadecanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
科学的研究の応用
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of (10S)-10,14-Dimethylpentadecyl 2-methylpropanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding alcohol and carboxylic acid, which can then participate in further biochemical processes. The specific molecular targets and pathways involved depend on the context of its use, such as in drug delivery or as a fragrance compound.
類似化合物との比較
Similar Compounds
Methyl 2-methylpropanoate: A simpler ester with similar chemical properties but a less complex structure.
Ethyl 2-methylpropanoate: Another ester with similar reactivity but different physical properties due to the ethyl group.
Butyl 2-methylpropanoate: A larger ester with similar chemical behavior but different applications due to its size and properties.
Uniqueness
(10S)-10,14-Dimethylpentadecyl 2-methylpropanoate is unique due to its specific structure, which includes a long alkyl chain with multiple methyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields. Its stereochemistry, indicated by the (10S) configuration, also contributes to its unique behavior and interactions in biological systems.
特性
CAS番号 |
164260-04-2 |
|---|---|
分子式 |
C21H42O2 |
分子量 |
326.6 g/mol |
IUPAC名 |
[(10S)-10,14-dimethylpentadecyl] 2-methylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-18(2)14-13-16-20(5)15-11-9-7-6-8-10-12-17-23-21(22)19(3)4/h18-20H,6-17H2,1-5H3/t20-/m0/s1 |
InChIキー |
WEUUVFYXSHQOIT-FQEVSTJZSA-N |
異性体SMILES |
C[C@@H](CCCCCCCCCOC(=O)C(C)C)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCCCCCCCOC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)

![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
